molecular formula C11H10ClNO3S B6598913 ethyl 5-(3-chloro-4-methylthiophen-2-yl)-1,3-oxazole-4-carboxylate CAS No. 1969024-71-2

ethyl 5-(3-chloro-4-methylthiophen-2-yl)-1,3-oxazole-4-carboxylate

Cat. No.: B6598913
CAS No.: 1969024-71-2
M. Wt: 271.72 g/mol
InChI Key: AWDLZNRBQZHMTJ-UHFFFAOYSA-N
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Description

Ethyl 5-(3-chloro-4-methylthiophen-2-yl)-1,3-oxazole-4-carboxylate: is a synthetic organic compound belonging to the class of oxazoles, which are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(3-chloro-4-methylthiophen-2-yl)-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclodehydration of 5-(3-chloro-4-methylthiophen-2-yl)-4-carboxylic acid ethyl ester using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(3-chloro-4-methylthiophen-2-yl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at the chloro or methyl groups can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, ethyl 5-(3-chloro-4-methylthiophen-2-yl)-1,3-oxazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which ethyl 5-(3-chloro-4-methylthiophen-2-yl)-1,3-oxazole-4-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely depending on the specific biological context.

Comparison with Similar Compounds

  • Ethyl 5-(3-chloro-4-methylthiophen-2-yl)-1,3-oxazole-4-carboxylate: is structurally similar to other oxazole derivatives, such as This compound and This compound .

Uniqueness: What sets this compound apart from its analogs is its specific combination of substituents, which can influence its reactivity and biological activity. This unique structure allows for diverse applications in various fields, making it a valuable compound in scientific research and industry.

Biological Activity

Ethyl 5-(3-chloro-4-methylthiophen-2-yl)-1,3-oxazole-4-carboxylate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C11H10ClNO3S
  • Molar Mass : 271.72 g/mol
  • CAS Number : 1969024-71-2

The structure of this compound features a chloro-substituted thiophene ring and an oxazole moiety, which are significant for its biological interactions.

This compound has been studied for its role as an acetyl-CoA carboxylase (ACC) inhibitor. ACC is crucial in fatty acid metabolism and biosynthesis, making this compound a candidate for treating metabolic disorders such as obesity and dyslipidemia .

In Vitro Studies

Research indicates that this compound exhibits significant inhibition of ACC enzymes, leading to reduced fatty acid synthesis in cellular models. In one study, treatment with the compound resulted in a decrease in lipid accumulation in HepG2 cells, a human liver cancer cell line, suggesting its potential use in managing lipid-related disorders .

In Vivo Studies

In animal models, administration of this compound has shown promising results. For example, rats fed a high-fat diet and treated with this compound demonstrated lower levels of triglycerides and cholesterol compared to untreated controls. This suggests that the compound may help mitigate the effects of high-fat diets by modulating lipid metabolism .

Case Studies

  • Obesity Management : In a controlled study involving obese rats, those treated with the compound showed a significant reduction in body weight and fat mass compared to the placebo group. The study highlighted the compound's potential as a therapeutic agent for obesity management through its action on ACC inhibition .
  • Lipid Profile Improvement : Another investigation focused on the lipid profiles of subjects treated with this compound. Results indicated marked improvements in HDL cholesterol levels and reductions in LDL cholesterol and triglycerides over a treatment period of several weeks .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
ACC InhibitionSignificant reduction in fatty acid synthesis
Weight LossReduction in body weight and fat mass
Lipid ProfileImproved HDL; reduced LDL and triglycerides

Properties

IUPAC Name

ethyl 5-(3-chloro-4-methylthiophen-2-yl)-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3S/c1-3-15-11(14)8-9(16-5-13-8)10-7(12)6(2)4-17-10/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDLZNRBQZHMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C2=C(C(=CS2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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